Biorobin

Catalog No.
S647281
CAS No.
17297-56-2
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biorobin

CAS Number

17297-56-2

Product Name

Biorobin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3

InChI Key

RTATXGUCZHCSNG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Antioxidant and Anti-Inflammatory Properties:

Biorobin, also known as rosmarinic acid, is a naturally occurring compound found in various plants, including rosemary, thyme, and sage. Scientific research suggests that Biorobin possesses several potentially beneficial properties, including antioxidant and anti-inflammatory effects. Studies have shown that Biorobin can scavenge free radicals, which are molecules that can damage cells and contribute to various diseases []. Additionally, Biorobin may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process []. These findings suggest that Biorobin could be a potential candidate for the development of therapeutic agents for oxidative stress-related diseases and inflammatory conditions.

Potential Neuroprotective Effects:

Some studies have explored the potential neuroprotective effects of Biorobin. Biorobin may help protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ]. However, further research is needed to confirm these findings and elucidate the mechanisms underlying the potential neuroprotective effects of Biorobin.

Antiviral Properties:

Emerging research suggests that Biorobin may have antiviral properties. Studies have shown that Biorobin can inhibit the replication of certain viruses, including influenza virus and herpes simplex virus [, ]. However, these studies are preliminary, and further research is needed to determine the effectiveness of Biorobin against different viruses and to understand the mechanisms by which it may exert its antiviral effects.

Biorobin, chemically known as Kaempferol 3-O-robinobioside, is a flavonoid glycoside that belongs to the class of natural compounds known for their diverse biological activities. It is derived from the flavonoid kaempferol, which is commonly found in various plants such as Delphinium and Witch-hazel. The molecular formula of Biorobin is C27H30O15, and it is characterized by its complex structure that includes multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological interactions .

Studies suggest that Biorobin exhibits anti-proliferative effects, meaning it can inhibit the growth and division of cells [, ]. Specifically, research indicates that Biorobin can suppress the proliferation of human lymphocytes and T-cells in vitro (in laboratory experiments) [, ]. The exact mechanism by which Biorobin exerts these effects remains unclear. However, some hypotheses suggest that it might involve:

  • Cell cycle arrest: Biorobin could interfere with the cell cycle progression, preventing uncontrolled cell division [].
  • Modulation of signaling pathways: It might interact with specific signaling pathways involved in cell growth and proliferation [].
  • Antioxidant activity: The hydroxyl groups in Biorobin might contribute to antioxidant activity, potentially protecting cells from damage but also affecting cell signaling [].
Typical of flavonoids, including oxidation, reduction, and glycosylation. The primary reaction involving Biorobin is its hydrolysis, where it can be broken down into kaempferol and sugar components under acidic or enzymatic conditions. This reaction is significant for understanding its bioavailability and metabolic pathways in biological systems .

Biorobin exhibits a range of biological activities, including:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.
  • Anti-inflammatory Effects: Studies have shown that Biorobin can inhibit inflammatory pathways, making it a potential therapeutic agent for conditions like arthritis .
  • Anticancer Properties: Preliminary research indicates that Biorobin may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

These biological activities position Biorobin as a compound of interest for pharmacological research and potential therapeutic applications.

Biorobin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources using solvent extraction techniques followed by purification processes such as chromatography.
  • Total Synthesis: Chemical synthesis routes have been developed to create Biorobin from simpler starting materials. This involves multiple steps including glycosylation reactions to attach the sugar moieties to the kaempferol backbone .
  • Biotransformation: Fungal endophytes have been shown to biotransform plant-derived flavonoids into compounds like Biorobin, suggesting a microbial approach for its synthesis .

Biorobin has several promising applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential drug candidate for treating various diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for use in dietary supplements aimed at promoting health and preventing chronic diseases.
  • Cosmetics: Biorobin's skin-protective effects are being investigated for incorporation into skincare products due to its ability to combat oxidative stress and inflammation .

Research on the interactions of Biorobin with other biomolecules has revealed insights into its mechanism of action:

  • Protein Interactions: Biorobin has been shown to bind with specific proteins involved in inflammatory responses and cell signaling pathways, modulating their activity.
  • Cellular Uptake: Studies indicate that the glycosylation of Biorobin enhances its solubility and cellular uptake compared to non-glycosylated flavonoids like kaempferol .
  • Synergistic Effects: When combined with other flavonoids or phytochemicals, Biorobin may exhibit synergistic effects that enhance its biological activity.

Biorobin shares structural similarities with several other flavonoids and glycosides. Here are some comparable compounds:

Compound NameStructure TypeKey ActivitiesUnique Features
KaempferolFlavonoidAntioxidant, anti-inflammatoryBase structure for Biorobin
RobininFlavonoid GlycosideAntioxidantContains rhamnose sugar unit
QuercetinFlavonoidAntioxidant, anti-cancerMore widespread in plant sources
RutinFlavonoid GlycosideAntioxidant, anti-inflammatoryContains rutinose sugar unit

Biorobin stands out due to its specific glycosylation pattern (robinobioside) which influences its solubility and biological activity compared to these similar compounds. Its unique combination of antioxidant and anti-inflammatory properties makes it particularly valuable in therapeutic contexts .

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

Appearance

Yellow powder

Melting Point

224 - 226 °C

Dates

Last modified: 08-15-2023

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